N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of furan, thiophene, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonamide core, followed by the introduction of the furan and thiophene groups through various coupling reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments, and sometimes in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while substitution reactions on the benzenesulfonamide core can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- N-(furan-3-ylmethyl)-4-ethoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- N-(furan-3-ylmethyl)-4-methoxy-2-ethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Uniqueness
N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-methoxy-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-15-12-17(23-2)5-6-19(15)26(21,22)20(13-16-8-10-24-14-16)9-7-18-4-3-11-25-18/h3-6,8,10-12,14H,7,9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFCMWSINBAKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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